molecular formula C21H20F3NO5 B4688622 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE

Cat. No.: B4688622
M. Wt: 423.4 g/mol
InChI Key: DJMZXTPKMPCXGP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate is a complex organic compound that features both methoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For example, the reaction might involve the esterification of 4-methoxyphenyl acetic acid with 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The process might also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 2-(4-methoxyphenyl)ethanol.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate involves its interaction with specific molecular targets. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity to enzymes or receptors. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound shares the trifluoromethyl group and has similar chemical properties.

    4-Methoxyphenylacetic acid: This compound shares the methoxy group and can undergo similar reactions.

    4-Methoxybenzaldehyde: Another compound with a methoxy group, used in various organic synthesis reactions.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 4-{[3-(trifluoromethyl)phenyl]carbamoyl}butanoate is unique due to the combination of its functional groups, which confer specific chemical and physical properties

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 5-oxo-5-[3-(trifluoromethyl)anilino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO5/c1-29-17-10-8-14(9-11-17)18(26)13-30-20(28)7-3-6-19(27)25-16-5-2-4-15(12-16)21(22,23)24/h2,4-5,8-12H,3,6-7,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMZXTPKMPCXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE
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2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}BUTANOATE

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